An In-Depth Technical Guide to 5'-O-Tosyladenosine-13C5: Structure, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 5'-O-Tosyladenosine-13C5: Structure, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 5'-O-tosyladenosine-13C5, an isotopically labeled key intermediate for the synthesis of various adenosine analogues used in biomedical research and drug development. We will delve into its chemical structure, physicochemical properties, and provide a detailed experimental protocol for its application in the synthesis of a valuable derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound and its utility.
Introduction: The Significance of 5'-O-Tosyladenosine-13C5
Adenosine and its derivatives are fundamental molecules in numerous physiological processes, acting as building blocks for nucleic acids and as signaling molecules that modulate a wide range of cellular functions through adenosine receptors.[1][2] Consequently, adenosine analogues are a critical area of research for developing novel therapeutics for conditions such as cardiovascular diseases, inflammation, and neurological disorders.[2]
The strategic modification of the adenosine scaffold is key to creating compounds with desired pharmacological properties. 5'-O-tosyladenosine serves as a crucial precursor in this endeavor. The tosyl (p-toluenesulfonyl) group at the 5'-position of the ribose sugar is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at this position.[3][4]
The incorporation of five Carbon-13 (¹³C) atoms into the ribose moiety of 5'-O-tosyladenosine provides a powerful tool for researchers. Stable isotope labeling is instrumental in modern drug discovery and development.[5] ¹³C-labeled compounds, such as 5'-O-tosyladenosine-13C5, allow for precise tracking of molecules in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This enables detailed studies of drug metabolism, pharmacokinetics (DMPK), and target engagement, providing invaluable data for optimizing drug candidates.[8][9]
This guide will provide the necessary technical details to effectively utilize 5'-O-tosyladenosine-13C5 in your research endeavors.
Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties.
Chemical Structure
5'-O-tosyladenosine-13C5 is an isotopologue of 5'-O-tosyladenosine, where the five carbon atoms of the ribose sugar have been replaced with the stable isotope ¹³C.
Molecular Formula: C₁₂¹³C₅H₁₉N₅O₆S[2]
Molecular Weight: 426.39 g/mol [2]
Synonyms: Adenosine 5-(4-Methylbenzenesulfonate)-13C5, 5-O-Toluenesulfonyladenosine-13C5, 5-Tosyladenosine-13C5[2]
The structure consists of an adenine base linked to a ¹³C-labeled ribose sugar at the N9 position. The 5'-hydroxyl group of the ribose is esterified with p-toluenesulfonic acid, forming the tosylate ester.
Caption: Chemical structure of 5'-O-tosyladenosine-13C5.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5'-O-tosyladenosine. While specific data for the ¹³C₅ labeled variant is not extensively published, the properties are expected to be very similar to the unlabeled compound.
| Property | Value | Source |
| Appearance | White to off-white solid | [10] |
| Melting Point | 151 °C | [10] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [10] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [10] |
Spectroscopic Data
Spectroscopic data is crucial for confirming the identity and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5'-O-tosyladenosine provides characteristic signals for the protons of the adenine base, the ribose sugar, and the tosyl group. The spectrum of the unlabeled compound shows signals around 8.25 and 8.11 ppm for the adenine protons, 5.90 ppm for the anomeric proton (H-1'), and signals for the other ribose protons between 4.0 and 4.7 ppm. The aromatic protons of the tosyl group appear around 7.73 and 7.35 ppm, with the methyl protons at approximately 2.37 ppm.[11] For the ¹³C₅ labeled compound, the ¹H NMR spectrum will be very similar, but the signals for the ribose protons will exhibit coupling to the adjacent ¹³C atoms, leading to more complex splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum of 5'-O-tosyladenosine-13C5, the signals corresponding to the five ribose carbons will be significantly enhanced due to the isotopic enrichment. This allows for easier identification and characterization of this part of the molecule. The chemical shifts of the ribose carbons in unlabeled adenosine are approximately 88 ppm (C1'), 74 ppm (C2'), 71 ppm (C3'), 86 ppm (C4'), and 62 ppm (C5').[12]
-
Mass Spectrometry (MS): Mass spectrometry is a key analytical technique for confirming the molecular weight and isotopic enrichment of 5'-O-tosyladenosine-13C5. The calculated molecular weight is 426.39 g/mol .[2] Electrospray ionization (ESI) is a suitable method for analyzing this compound. The mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 427.4. Fragmentation analysis can provide further structural confirmation, with characteristic losses of the tosyl group and fragmentation of the ribose and adenine moieties.[13]
Experimental Protocol: Synthesis of 5'-Azido-5'-deoxyadenosine-13C5
This section provides a detailed, step-by-step protocol for a common and important application of 5'-O-tosyladenosine-13C5: the synthesis of 5'-azido-5'-deoxyadenosine-13C5. This azido derivative is a valuable intermediate for the introduction of an amino group or for use in "click chemistry" reactions to attach various molecular probes or drug moieties.[3][14]
The underlying principle of this synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.[15][16][17] The azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic C5' carbon of the ribose ring. The tosylate group, being an excellent leaving group, is displaced, leading to the formation of the 5'-azido product with an inversion of stereochemistry at the C5' position.[15][18]
Materials and Reagents
-
5'-O-Tosyladenosine-13C5
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate solvents for TLC and column chromatography (e.g., dichloromethane/methanol mixtures)
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5'-O-tosyladenosine-13C5 (1.0 equivalent) in anhydrous DMF. The choice of DMF as a solvent is critical as it is a polar aprotic solvent that effectively solvates the sodium azide and promotes the Sₙ2 reaction.
-
Add sodium azide (NaN₃, 3.0 to 5.0 equivalents) to the solution. A molar excess of sodium azide is used to drive the reaction to completion.
Step 2: Reaction
-
Heat the reaction mixture to 80-90 °C with stirring. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 v/v), should be used to separate the starting material from the product. The product, being less polar than the starting material, will have a higher Rf value.
Step 3: Work-up
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x). The product will partition into the organic layer.
-
Combine the organic extracts and wash them with brine. This step removes any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 5'-azido-5'-deoxyadenosine-13C5.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.
Characterization of the Product
The identity and purity of the synthesized 5'-azido-5'-deoxyadenosine-13C5 should be confirmed by:
-
¹H NMR and ¹³C NMR: To confirm the structure and the presence of the ¹³C labels.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To confirm the presence of the azide functional group (a characteristic sharp peak around 2100 cm⁻¹).
Caption: Experimental workflow for the synthesis of 5'-azido-5'-deoxyadenosine-13C5.
Applications in Drug Development and Research
The utility of 5'-O-tosyladenosine-13C5 extends beyond the synthesis of a single derivative. It is a versatile starting material for a wide range of 5'-modified adenosine analogues. The presence of the ¹³C₅-label in the ribose moiety makes these compounds particularly valuable for:
-
Metabolic Flux Analysis: In metabolic research, stable isotope labeling is a cornerstone technique for elucidating the flow of metabolites through complex biochemical pathways.[19][20] By introducing ¹³C-labeled precursors, researchers can trace the incorporation of these isotopes into downstream metabolites, providing quantitative data on metabolic fluxes.[21][22]
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial for its development.[9] Using ¹³C-labeled compounds allows for the differentiation of the drug and its metabolites from endogenous molecules, enabling accurate quantification in biological matrices such as blood, plasma, and urine.[7]
-
Target Engagement and Mechanism of Action Studies: Isotopically labeled ligands can be used in various assays to study the interaction of a drug with its biological target. This can provide insights into the binding kinetics and mechanism of action.
-
Internal Standards for Quantitative Bioanalysis: Due to their chemical identity with the analyte of interest but different mass, stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry-based assays.[6] This ensures high accuracy and precision in the quantification of drug candidates and their metabolites in complex biological samples.[7]
Conclusion
5'-O-Tosyladenosine-13C5 is a high-value chemical tool for researchers and scientists in the field of drug discovery and development. Its well-defined chemical reactivity, coupled with the power of stable isotope labeling, provides a robust platform for the synthesis and investigation of novel adenosine-based therapeutics. This guide has provided a detailed overview of its structure, properties, and a practical experimental protocol for its application. By leveraging the principles and methodologies outlined herein, researchers can confidently employ this compound to advance their scientific objectives.
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